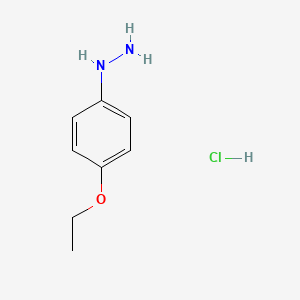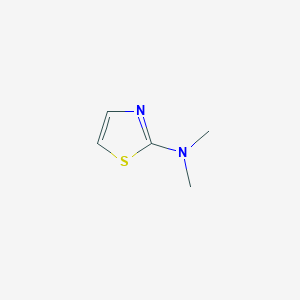
(4-Ethoxyphenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethoxyphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 76014-10-3 . It has a molecular weight of 188.66 and its IUPAC name is 1-(4-ethoxyphenyl)hydrazine hydrochloride . It is stored at a temperature of 4 degrees Celsius . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of “(4-Ethoxyphenyl)hydrazine hydrochloride” involves adding hydrochloric acid and sodium nitrite into aniline in sequence . The molar ratio of the aniline, the hydrochloric acid, and the sodium nitrite is 1: (2.3-3.2): (1-1.1) . The reaction is carried out at a temperature of 0-5 degrees Celsius . After the reaction, ammonium sulfate and hydrochloric acid are added . The molar ratio of the ammonium sulfate, the hydrochloric acid, and the aniline is 1: (2.-3.5): (2.5-3.0) . The process involves steps of reduction, hydrolysis, and acid-precipitation .Molecular Structure Analysis
The molecular formula of “(4-Ethoxyphenyl)hydrazine hydrochloride” is C8H13ClN2O . The InChI code is 1S/C8H12N2O.ClH/c1-2-11-8-5-3-7 (10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H . The Canonical SMILES is CCOC1=CC=C (C=C1)NN.Cl .Physical And Chemical Properties Analysis
“(4-Ethoxyphenyl)hydrazine hydrochloride” has a molecular weight of 188.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 188.0716407 g/mol . The topological polar surface area is 47.3 Ų . The heavy atom count is 12 .Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Compounds
- Schiff and Mannich Bases Synthesis : (4-Ethoxyphenyl)hydrazine hydrochloride derivatives have been utilized in the synthesis of Schiff and Mannich bases of isatin derivatives, showing potential for diverse chemical applications. These compounds were characterized by various spectroscopic methods (Bekircan & Bektaş, 2008).
Biological Applications
- Antimicrobial Activities : New 1,2,4‐Triazole derivatives starting from related compounds have shown significant anti-lipase and anti-urease activities, indicating potential for developing dual inhibitors for these enzymes (Bekircan, Menteşe, Ülker, & Kucuk, 2014).
- Fluorescent Probing : A novel fluorescent probe with a large Stokes shift has been developed for measuring hydrazine in biological and water samples, indicating its application in environmental monitoring and biological imaging (Zhu et al., 2019).
Environmental Monitoring
- Water Pollutants Detection : Studies have focused on the development of nanostructure-amplified sensors for the determination of hydrazine and 4-chlorophenol in water, highlighting the importance of these compounds as water pollutants and the need for sensitive detection methods (Tahernejad-Javazmi et al., 2018).
Safety and Hazards
“(4-Ethoxyphenyl)hydrazine hydrochloride” is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . Adequate ventilation is required and all sources of ignition should be removed .
Wirkmechanismus
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that hydrazine derivatives can undergo various chemical reactions, leading to changes in their targets .
Biochemical Pathways
Hydrazine derivatives are known to influence various biochemical pathways .
Result of Action
It’s known that hydrazine derivatives can have various biological effects, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Ethoxyphenyl)hydrazine hydrochloride. For instance, the compound is sensitive to light and should be stored in a cool and dark place . It’s also hygroscopic, meaning it can absorb moisture from the environment .
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROBGBQPYPYDFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)hydrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)



![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)








